molecular formula C13H9Cl2NO3 B2896695 5-Chloro-1-(4-Chlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid CAS No. 339024-38-3

5-Chloro-1-(4-Chlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid

Cat. No.: B2896695
CAS No.: 339024-38-3
M. Wt: 298.12
InChI Key: IQZOWCJHDNIYJO-UHFFFAOYSA-N
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Description

5-Chloro-1-(4-Chlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid is a chemical compound with significant applications in various fields of science and industry. This compound is characterized by its chlorinated aromatic ring and carboxylic acid functional group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-(4-Chlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid typically involves multiple steps, starting with the chlorination of benzene to produce 4-chlorobenzyl chloride. This intermediate is then reacted with other reagents under controlled conditions to introduce the pyridine ring and carboxylic acid group.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that require precise control of temperature, pressure, and reagent concentrations. The process involves the use of catalysts and solvents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, and other substituted pyridines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, the compound is utilized to study enzyme inhibition and receptor binding. It is also employed in the development of new drugs and therapeutic agents.

Medicine: The compound has potential applications in the treatment of various diseases, including cancer and inflammatory disorders. Its ability to interact with biological targets makes it a valuable candidate for drug development.

Industry: In the industrial sector, 5-Chloro-1-(4-Chlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid is used in the manufacture of dyes, pigments, and other chemical products.

Comparison with Similar Compounds

  • 4-Chlorobenzyl alcohol

  • 3-Pyridinecarboxylic acid derivatives

  • Other chlorinated pyridine derivatives

Uniqueness: 5-Chloro-1-(4-Chlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid stands out due to its specific combination of chlorinated aromatic ring and carboxylic acid group, which imparts unique chemical properties and reactivity compared to similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

5-chloro-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO3/c14-10-3-1-8(2-4-10)6-16-7-9(13(18)19)5-11(15)12(16)17/h1-5,7H,6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZOWCJHDNIYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=C(C2=O)Cl)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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